Cas no 440334-13-4 (4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione)
4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinazolinethione, 4-[[3-(ethylphenylamino)propyl]amino]-
- 4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione
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- Inchi: 1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24)
- InChI Key: WMCUXLWSUIQCFW-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2)C(NCCCN(CC)C2=CC=CC=C2)=NC1=S
Experimental Properties
- Density: 1.18±0.1 g/cm3(Predicted)
- Boiling Point: 511.3±52.0 °C(Predicted)
- pka: 7.74±0.70(Predicted)
4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0919-6817-2μmol |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-5μmol |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-10μmol |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-20μmol |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-1mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-2mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-3mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-4mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-5mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
| Life Chemicals | F0919-6817-10mg |
4-({3-[ethyl(phenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione |
440334-13-4 | 90%+ | 10mg |
$79.0 | 2023-05-18 |
4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 4-({3-ethyl(phenyl)aminopropyl}amino)-1,2-dihydroquinazoline-2-thione
4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione
The compound 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione (CAS No. 440334-13-4) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. The molecular structure of this compound is characterized by a quinazoline ring system with a thione functional group at position 2 and an amino group substituted at position 4. The amino group is further connected to a propyl chain that bears an ethylphenylamine moiety, adding complexity and potential bioactivity to the molecule.
Recent studies have highlighted the importance of quinazoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinazoline core has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a promising scaffold for antitumor drug design. The substitution pattern in 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione further enhances its bioactivity by introducing electron-donating groups that can modulate the molecule's interaction with biological targets.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the quinazoline ring system. Key steps include nucleophilic substitution reactions and amine functionalization to introduce the ethylphenylamino propyl chain. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmacological testing.
In terms of biological activity, 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione has demonstrated potent anti-inflammatory properties in vitro. This is attributed to its ability to inhibit key inflammatory pathways and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary studies suggest that this compound may also exhibit antioxidant activity, further expanding its potential therapeutic applications.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. By leveraging computational chemistry tools, researchers have identified several promising analogs that retain the core structure while introducing variations in the substituents. These analogs are currently under investigation for their efficacy against various disease models, including cancer and neurodegenerative disorders.
The development of 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione has also contributed to our understanding of medicinal chemistry principles. Its structure-function relationship studies have provided valuable insights into how subtle changes in molecular architecture can significantly impact bioactivity. This knowledge is being used to design next-generation compounds with improved pharmacokinetic profiles and reduced toxicity.
In conclusion, 4-({3-Ethyl(Phenyl)Aminopropyl}Amino)-1,2-Dihydroquinazoline-2-Thione (CAS No. 440334-13-4) represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique molecular structure, coupled with its diverse biological activities, positions it as a valuable tool in the fight against various diseases. As research continues to unfold, this compound holds immense promise for translating into effective therapeutic agents that can improve human health worldwide.
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